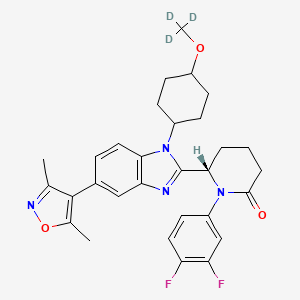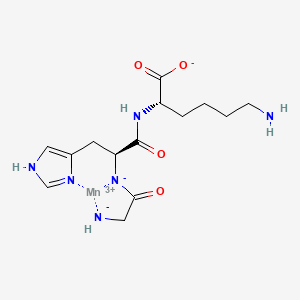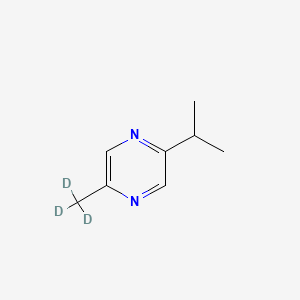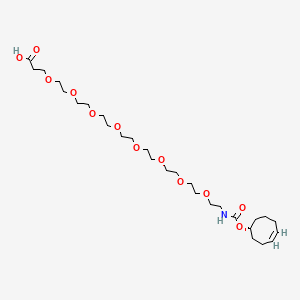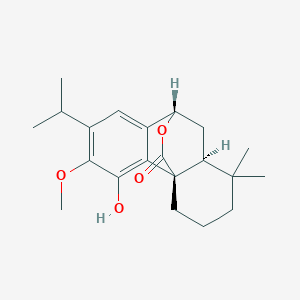
12-Methylcarnosol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Methylcarnosol is a phenolic diterpene-carnosone, a type of compound found in various plants, particularly in the Lamiaceae family. It is known for its unique chemical structure and potential biological activities. The molecular formula of this compound is C21H28O4, and it has a molecular weight of 344.4446 .
Vorbereitungsmethoden
The synthesis of 12-Methylcarnosol involves several steps, typically starting from natural sources or through synthetic routes. One common method involves the extraction from plants like Salvia officinalis. The compound can be isolated using chromatographic techniques. Industrial production methods may involve the use of high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
12-Methylcarnosol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid durchgeführt werden, was zur Bildung von Carbonsäuren oder Ketonen führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden, was zur Bildung von Alkoholen führt.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Methanol, Ethanol und Aceton sowie Katalysatoren wie Palladium auf Kohlenstoff. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound.
Wissenschaftliche Forschungsanwendungen
12-Methylcarnosol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzverbindung in der analytischen Chemie für die Entwicklung chromatographischer Verfahren verwendet.
Industrie: Es wird aufgrund seiner antioxidativen Eigenschaften in der Formulierung von Kosmetikprodukten verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es wurde gezeigt, dass es die Aktivität der Acetylcholinesterase hemmt, ein Enzym, das am Abbau von Acetylcholin beteiligt ist, wodurch die cholinerge Übertragung möglicherweise verstärkt wird. Darüber hinaus kann es entzündungshemmende Wirkungen ausüben, indem es Signalwege wie NF-κB und MAPK moduliert .
Wirkmechanismus
The mechanism of action of 12-Methylcarnosol involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of acetylcholine esterase, an enzyme involved in the breakdown of acetylcholine, thereby potentially enhancing cholinergic transmission. Additionally, it may exert anti-inflammatory effects by modulating signaling pathways such as NF-κB and MAPK .
Vergleich Mit ähnlichen Verbindungen
12-Methylcarnosol ähnelt anderen phenolischen Diterpenen wie Carnosinsäure und Carnosol. Es fehlt ihm jedoch die Fähigkeit, die Melaninproduktion zu hemmen, was ein charakteristisches Merkmal anderer phenolischer Diterpene ist . Diese Einzigartigkeit macht this compound zu einer eigenständigen Verbindung mit spezifischen Anwendungen in der wissenschaftlichen Forschung und Industrie.
Ähnliche Verbindungen
- Carnosinsäure
- Carnosol
- Rosmanol
- Rosmarinsäure
Eigenschaften
Molekularformel |
C21H28O4 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
(1R,8S,10S)-3-hydroxy-4-methoxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one |
InChI |
InChI=1S/C21H28O4/c1-11(2)12-9-13-14-10-15-20(3,4)7-6-8-21(15,19(23)25-14)16(13)17(22)18(12)24-5/h9,11,14-15,22H,6-8,10H2,1-5H3/t14-,15-,21+/m0/s1 |
InChI-Schlüssel |
SLKLTLJLWMEJLZ-VFCRVFHLSA-N |
Isomerische SMILES |
CC(C)C1=C(C(=C2C(=C1)[C@@H]3C[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)OC |
Kanonische SMILES |
CC(C)C1=C(C(=C2C(=C1)C3CC4C2(CCCC4(C)C)C(=O)O3)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B12377321.png)
![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12377326.png)
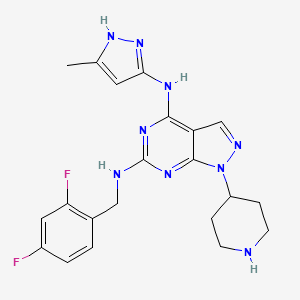
![cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid](/img/structure/B12377350.png)
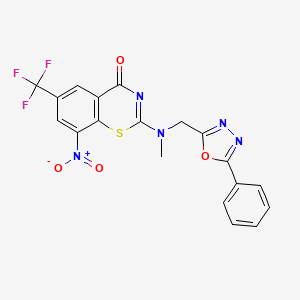
![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[(3R)-1-(cyclopropylmethyl)piperidin-3-yl]acetamide](/img/structure/B12377369.png)
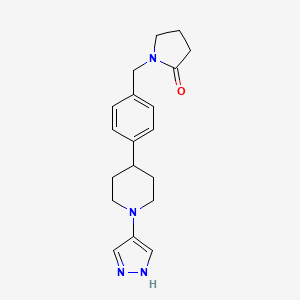
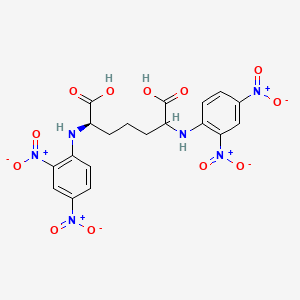
![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)
![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)
